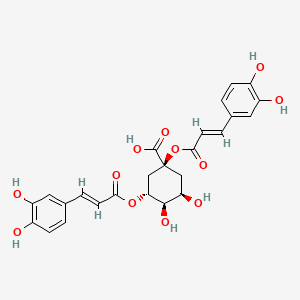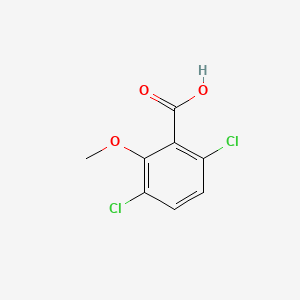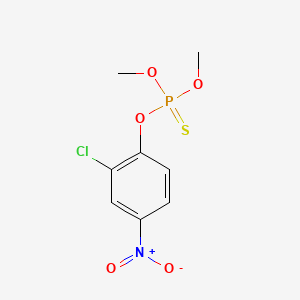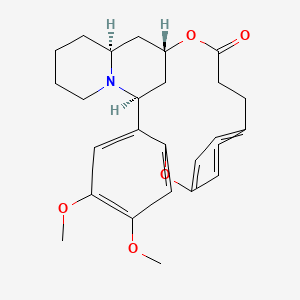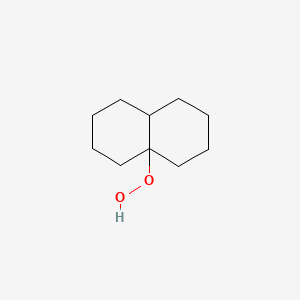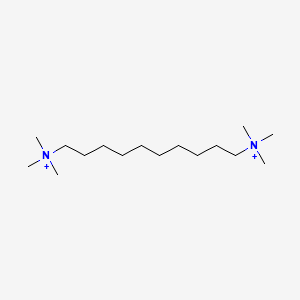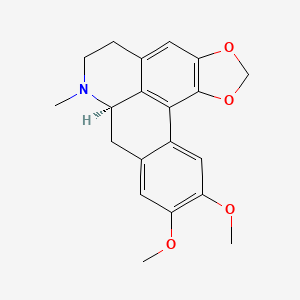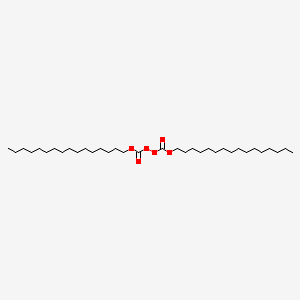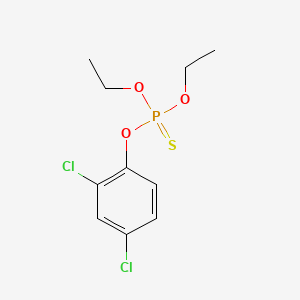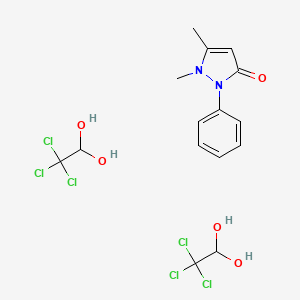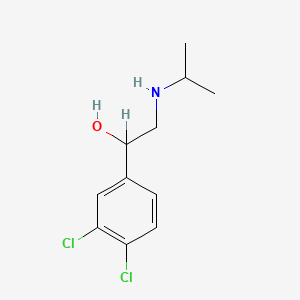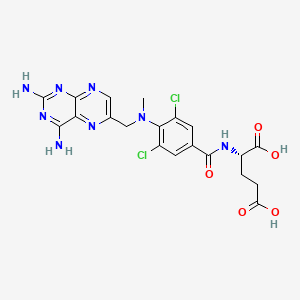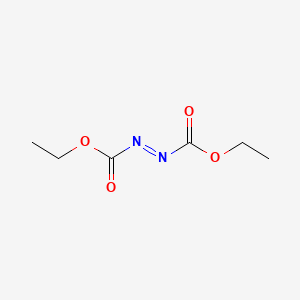
Diethyl azodicarboxylate
Übersicht
Beschreibung
Diethyl azodicarboxylate (DEAD) is a reagent commonly used for the oxidation of thiols . It is a strong electron acceptor and easily oxidizes a solution of sodium iodide in glacial acetic acid . It also reacts vigorously with hydrazine hydrate producing diethyl hydrazodicarboxylate and evolving nitrogen . DEAD is used in organic synthesis to introduce azo groups .
Synthesis Analysis
Although available commercially, diethyl azodicarboxylate can be prepared fresh in the laboratory, especially if required in pure, non-diluted form. A two-step synthesis starts from hydrazine, first by alkylation with ethyl chloroformate, followed by treating the resulting diethyl hydrazodicarboxylate with chlorine .Molecular Structure Analysis
The molecular structure of Diethyl azodicarboxylate consists of a central azo functional group, RN=NR, flanked by two ethyl ester groups . Its molecular formula is C6H10N2O4 .Chemical Reactions Analysis
DEAD is an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides and hydrazo groups to azo groups . It is also a good electron acceptor . While DEAD is used in numerous chemical reactions it is mostly known as a key component of the Mitsunobu reaction .Physical And Chemical Properties Analysis
DEAD is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction . It dissolves in most common organic solvents, such as toluene, chloroform, ethanol, tetrahydrofuran and dichloromethane but has low solubility in water or carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Mitsunobu Reaction
DEAD is widely used in the Mitsunobu reaction . This reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .
Oxidation of Aldehydes
DEAD acts as an oxidant in the oxidation of aldehydes . This process is crucial in organic synthesis, allowing for the conversion of aldehydes to more complex molecules.
Oxidation of Hydrazines
Similarly, DEAD is used in the oxidation of hydrazines . Hydrazines are important in the synthesis of pharmaceuticals and agrochemicals.
Oxidation of Alcohols
DEAD is also used in the oxidation of alcohols . This reaction is particularly useful in synthetic chemistry, as it allows for the conversion of alcohols to carbonyl derivatives .
Oxidation of Hydroxylamines and Thiols
In addition to the above, DEAD is used in the oxidation of hydroxylamines and thiols . These reactions are important in the synthesis of various organic compounds.
Photocatalytic C–C Bond Cleavage and C–H Bond Amination Reactions
DEAD has applications in photocatalytic C–C bond cleavage and C–H bond amination reactions . These reactions are crucial in the formation of new carbon-carbon and carbon-heteroatom bonds.
Enantioselective α-Amination
DEAD is used in the enantioselective α-amination of carbonyl, cyanoacetate and heterocycle derivatives . This process is important in the synthesis of chiral molecules.
Diels-Alder Reactions
Lastly, DEAD is used in Diels-Alder reactions . This reaction is a method of forming six-membered rings in organic chemistry, which is crucial in the synthesis of many natural products and pharmaceuticals.
Wirkmechanismus
Target of Action
Diethyl azodicarboxylate (DEAD) is an organic compound that primarily targets alcohols , thiols , and hydrazo groups . It acts as a dehydrogenating agent, converting these groups into aldehydes, disulfides, and azo groups respectively .
Mode of Action
DEAD’s mode of action is characterized by its strong electrophilic nature, which is influenced by the two electron-withdrawing ester groups . This makes the N=N double bond in DEAD highly susceptible to cleavage . In the Mitsunobu reaction, DEAD acts as an active reagent, accepting hydrogen, while triphenylphosphine (PPh3) acts as an oxygen acceptor .
Biochemical Pathways
DEAD is involved in numerous chemical reactions, most notably the Mitsunobu reaction . This reaction is a common strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol . DEAD also participates in Ene reactions with ene compounds containing a hydrogen at the allylic position, resulting in N-substituted allylic azodicarboxylates . Furthermore, DEAD can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to [4+2] cycloadducts .
Pharmacokinetics
It’s important to note that dead is a valuable reagent but also quite dangerous as it explodes upon heating . Therefore, commercial shipment of pure DEAD is prohibited in the United States and is carried out either in solution or on polystyrene particles .
Result of Action
The result of DEAD’s action is the conversion of alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups . It is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug; FdUMP, a potent antitumor agent; and procarbazine, a chemotherapy drug .
Action Environment
DEAD is sensitive to light, heat, and vibration, and can explode when heated . It is typically stored in a sealed container in a dark, cool place, and the container is regularly vented . DEAD is soluble in most common organic solvents, such as toluene, chloroform, ethanol, tetrahydrofuran, and dichloromethane, but has low solubility in water or carbon tetrachloride . These properties influence the compound’s action, efficacy, and stability.
Safety and Hazards
DEAD is a valuable reagent but also quite dangerous and explodes upon heating . Therefore, commercial shipment of pure diethyl azodicarboxylate is prohibited in the United States and is carried out either in solution or on polystyrene particles . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, and take necessary action to avoid static electricity discharge (which might cause ignition of organic vapors) .
Eigenschaften
IUPAC Name |
ethyl (NE)-N-ethoxycarbonyliminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRKDQNMBBFBR-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=N/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194348 | |
| Record name | (E)-Diethyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] | |
| Record name | Diethyl azodicarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl azodicarboxylate | |
CAS RN |
4143-61-7, 1972-28-7 | |
| Record name | Diethyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Diethyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl azodiformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL AZODICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31B4839S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diethyl azodicarboxylate function as an oxidizing agent?
A1: Diethyl azodicarboxylate (DEAD) acts as a dehydrogenating agent by accepting two hydrogen atoms, transforming into diethyl hydrazodicarboxylate (DHAD) []. This process effectively oxidizes the substrate molecule.
Q2: What is the role of diethyl azodicarboxylate in the Mitsunobu reaction?
A2: DEAD is a key component of the Mitsunobu reaction, where it forms a betaine intermediate with triphenylphosphine []. This betaine facilitates the activation of alcohols, enabling their substitution with various nucleophiles, often with inversion of configuration [].
Q3: Can diethyl azodicarboxylate react with compounds other than alcohols in the Mitsunobu reaction?
A3: Yes, while commonly used with alcohols, the Mitsunobu reaction with DEAD can also facilitate the formation of C-N, C-S, and C-halogen bonds [].
Q4: What is the molecular formula and weight of diethyl azodicarboxylate?
A4: The molecular formula of diethyl azodicarboxylate is C6H10N2O4, and its molecular weight is 174.18 g/mol [].
Q5: Does the presence of water affect reactions involving diethyl azodicarboxylate?
A5: Water can significantly impact reactions with DEAD. For instance, in the reaction of 1-phenyl-4-vinylpyrazole with DEAD, the presence of water leads to the formation of a (2-hydroxyethyl)hydrazine derivative instead of the expected dihydro-oxadiazine product []. This highlights the importance of anhydrous conditions in many DEAD-mediated reactions.
Q6: How does diethyl azodicarboxylate promote the formation of esters from carboxylic acids and alcohols?
A6: While not a catalyst in the traditional sense, DEAD, in conjunction with triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the alcohol to yield the corresponding ester [].
Q7: What type of cycloaddition reactions can diethyl azodicarboxylate participate in?
A7: DEAD can engage in both [4+2] cycloadditions, as seen in its reaction with cyclohexa-1,3-diene [], and [3+2] cycloadditions, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinolines [].
Q8: Can diethyl azodicarboxylate be used for the synthesis of spirophosphoranes?
A8: Yes, DEAD acts as a condensing agent in the synthesis of spirophosphoranes from cyclic trivalent phosphorus compounds and 1,2- or 1,3-glycols [].
Q9: Is diethyl azodicarboxylate involved in the formation of ketenimines?
A9: Yes, DEAD, in the presence of triphenylphosphine, reacts with thioamides to produce ketenimines [].
Q10: How has computational chemistry been employed to study diethyl azodicarboxylate reactions?
A10: Computational methods, such as DFT calculations, have been used to investigate the solvent effects on the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene [] and the [2+2] cycloaddition with ethyl vinyl ether []. These studies have provided insights into the reaction mechanisms and the influence of solvent polarity on reaction rates.
Q11: How does the structure of diethyl azodicarboxylate influence its reactivity?
A11: The presence of the azo (N=N) group in DEAD is crucial for its reactivity. This group is susceptible to attack by nucleophiles and is also responsible for its ability to act as a dehydrogenating agent []. Modifications to the ester groups could potentially alter its reactivity and selectivity.
Q12: How stable is diethyl azodicarboxylate, and what precautions should be taken during handling?
A12: DEAD is generally stable but is moisture-sensitive. It should be stored under anhydrous conditions. The betaine intermediate formed with triphenylphosphine is unstable and should be generated in situ [].
Q13: Are there specific safety concerns associated with diethyl azodicarboxylate?
A13: As with all laboratory reagents, proper handling and safety protocols should be followed when working with DEAD. It is advisable to consult the material safety data sheet (MSDS) for detailed information.
Q14: When was diethyl azodicarboxylate first synthesized and what were its early applications?
A14: While the provided research does not mention the exact date of DEAD's first synthesis, its use as a reagent in organic synthesis dates back several decades. Early applications included oxidation reactions and the synthesis of various heterocyclic compounds.
Q15: Beyond organic synthesis, are there other fields where diethyl azodicarboxylate finds applications?
A15: While the provided research primarily focuses on organic synthesis, DEAD's unique reactivity could potentially extend its utility to other fields, such as materials science or polymer chemistry. Further research is needed to explore these possibilities fully.
Q16: Can diethyl azodicarboxylate be used to synthesize epoxides?
A16: Yes, DEAD, alongside triphenylphosphine, can be used to synthesize epoxides from carbohydrates like D-fructofuranoside [].
Q17: Are there any reported instances of diethyl azodicarboxylate promoting unexpected rearrangements?
A18: Yes, in the reaction of diaryl-1,2-diones with DEAD and triphenylphosphine, a novel rearrangement occurs, leading to the formation of N,N-dicarboethoxy monohydrazones [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



